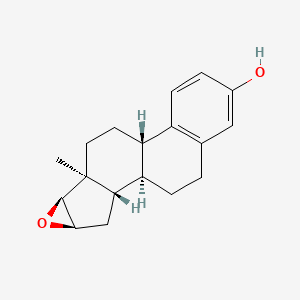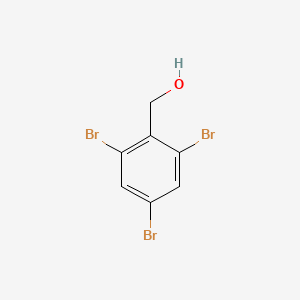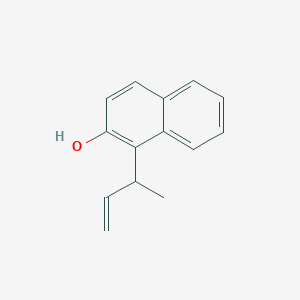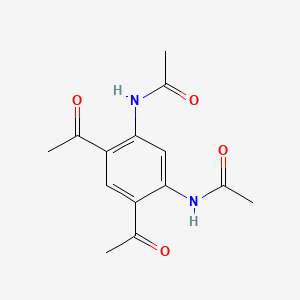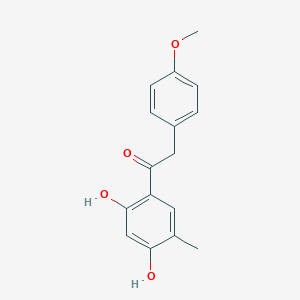
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of phenyl ethanones This compound is characterized by the presence of two phenyl rings, one substituted with hydroxyl and methyl groups, and the other with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-5-methylbenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone intermediate.
Reduction: The chalcone intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone can be compared with other similar compounds such as:
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Lacks the methyl group on the phenyl ring.
1-(2,4-Dihydroxy-5-methylphenyl)-2-phenylethanone: Lacks the methoxy group on the phenyl ring.
1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-hydroxyphenyl)ethanone: Substituted with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
56308-10-2 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O4/c1-10-7-13(16(19)9-14(10)17)15(18)8-11-3-5-12(20-2)6-4-11/h3-7,9,17,19H,8H2,1-2H3 |
Clave InChI |
RBQZGPFFKTUOOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
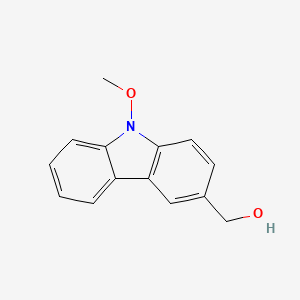
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
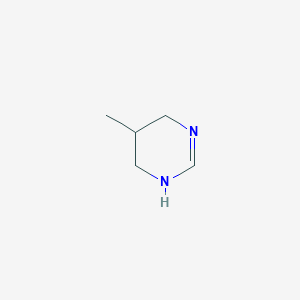
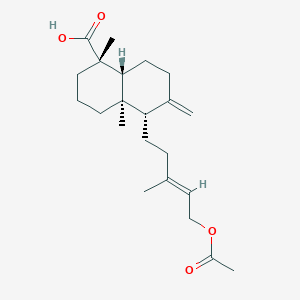
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
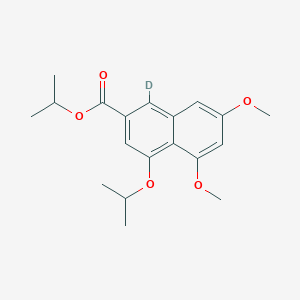
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
